Cas no 1403763-29-0 (N-methyl-N-[(3R)-oxolan-3-yl]piperidin-4-amine hydrochloride)
N-methyl-N-[(3R)-oxolan-3-yl]piperidin-4-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (R)-4-Piperidinamine, N-methyl-N-(tetrahydro-3-furanyl)-, hydrochloride (1:1)
- (R)-4-PIPERIDINAMINE, N-METHYL-N-(TETRAHYDRO-3-FURANYL)-, HCL (1:1)
- N-methyl-N-[(3R)-oxolan-3-yl]piperidin-4-amine hydrochloride
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- Inchi: 1S/C10H20N2O.ClH/c1-12(10-4-7-13-8-10)9-2-5-11-6-3-9;/h9-11H,2-8H2,1H3;1H/t10-;/m1./s1
- InChI Key: HWXRWXQDEUKNMO-HNCPQSOCSA-N
- SMILES: N(C1CCNCC1)([C@H]1COCC1)C.Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
N-methyl-N-[(3R)-oxolan-3-yl]piperidin-4-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129008282-1g |
(R)-N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine hydrochloride |
1403763-29-0 | 97% | 1g |
1,780.02 USD | 2021-06-01 | |
| Chemenu | CM445210-1g |
(R)-4-Piperidinamine, N-methyl-N-(tetrahydro-3-furanyl)-, hydrochloride (11) |
1403763-29-0 | 95%+ | 1g |
$1266 | 2023-02-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD447712-1g |
(R)-N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine hydrochloride |
1403763-29-0 | 98% | 1g |
¥8190.0 | 2023-04-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05161-100MG |
N-methyl-N-[(3R)-oxolan-3-yl]piperidin-4-amine hydrochloride |
1403763-29-0 | 95% | 100MG |
¥ 2,052.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05161-250MG |
N-methyl-N-[(3R)-oxolan-3-yl]piperidin-4-amine hydrochloride |
1403763-29-0 | 95% | 250MG |
¥ 3,280.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05161-500MG |
N-methyl-N-[(3R)-oxolan-3-yl]piperidin-4-amine hydrochloride |
1403763-29-0 | 95% | 500MG |
¥ 5,464.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05161-1G |
N-methyl-N-[(3R)-oxolan-3-yl]piperidin-4-amine hydrochloride |
1403763-29-0 | 95% | 1g |
¥ 8,190.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05161-5G |
N-methyl-N-[(3R)-oxolan-3-yl]piperidin-4-amine hydrochloride |
1403763-29-0 | 95% | 5g |
¥ 24,571.00 | 2023-03-31 | |
| Ambeed | A463724-1g |
(R)-N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine hydrochloride |
1403763-29-0 | 98% | 1g |
$1279.0 | 2024-04-24 |
N-methyl-N-[(3R)-oxolan-3-yl]piperidin-4-amine hydrochloride Suppliers
N-methyl-N-[(3R)-oxolan-3-yl]piperidin-4-amine hydrochloride Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on N-methyl-N-[(3R)-oxolan-3-yl]piperidin-4-amine hydrochloride
N-Methyl-N-[(3R)-Oxolan-3-Yl]Piperidin-4-Amine Hydrochloride: A Comprehensive Overview
N-Methyl-N-[(3R)-Oxolan-3-Yl]Piperidin-4-Amine Hydrochloride, identified by the CAS number 1403763-29-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structure and properties, has garnered attention due to its potential applications in drug development and material science. The molecule consists of a piperidine ring, a methyl group, and an oxolane (tetrahydrofuran) moiety, all of which contribute to its distinctive chemical behavior.
The synthesis of N-Methyl-N-[(3R)-Oxolan-3-Yl]Piperidin-4-Amine Hydrochloride involves a series of well-established organic reactions, including nucleophilic substitution and acid-base neutralization. The stereochemistry at the (3R) position of the oxolane ring is critical, as it influences the compound's physical properties and biological activity. Recent studies have highlighted the importance of stereochemistry in determining the efficacy of such compounds in therapeutic applications.
From a pharmacological perspective, this compound has shown promise in preclinical models as a potential modulator of certain neurotransmitter systems. Its ability to interact with specific receptors has been explored in the context of treating neurological disorders such as anxiety and depression. Researchers have utilized advanced techniques like X-ray crystallography and molecular docking to understand the binding mechanisms of this compound at a molecular level.
In terms of physical properties, N-Methyl-N-[(3R)-Oxolan-3-Yl]Piperidin-4-Amine Hydrochloride exhibits a melting point of approximately 215°C and is soluble in common organic solvents such as dichloromethane and ethanol. Its hydrochloride salt form enhances its stability under physiological conditions, making it suitable for pharmacological studies. The compound's solubility profile is particularly advantageous for formulation purposes in drug delivery systems.
Recent advancements in computational chemistry have enabled researchers to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound with greater accuracy. These predictions are crucial for assessing its potential as a drug candidate and guiding further optimization efforts. For instance, studies using machine learning algorithms have suggested that this compound may have favorable absorption characteristics in the gastrointestinal tract.
The stereochemical purity of N-Methyl-N-[(3R)-Oxolan-3-Yl]Piperidin-4-Amine Hydrochloride is another area that has been extensively studied. High-performance liquid chromatography (HPLC) coupled with chiral columns has been employed to ensure enantiomeric excess, which is essential for maintaining consistent biological activity. This level of precision underscores the importance of stereochemistry in modern drug discovery.
In conclusion, N-Methyl-N-[(3R)-Oxolan-3-Yl]Piperidin-4-Amine Hydrochloride represents a compelling example of how intricate molecular design can lead to compounds with diverse applications. Its unique structure, coupled with advancements in synthetic and analytical techniques, positions it as a valuable tool in both academic research and industrial development.
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